4,11-Epoxyanthra[2,3-c]furan-1,3-dione
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Overview
Description
4,11-Epoxyanthra[2,3-c]furan-1,3-dione is a complex organic compound characterized by its unique fused ring structure, which includes an epoxide group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Epoxyanthra[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving the cyclopropanation of 3-chloro-3-phenyldiazirines followed by Cloke-Wilson rearrangement and elimination of HCl can yield multi-substituted furans .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Techniques such as palladium-catalyzed cycloisomerization or copper-catalyzed formal cycloaddition are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,11-Epoxyanthra[2,3-c]furan-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the epoxide group, potentially opening the ring to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction might produce alcohols or alkanes.
Scientific Research Applications
4,11-Epoxyanthra[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including optoelectronic devices and polymers
Mechanism of Action
The mechanism of action of 4,11-Epoxyanthra[2,3-c]furan-1,3-dione involves its interaction with molecular targets through its epoxide and furan groups. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting various biochemical pathways. The compound’s ability to undergo [4+2] cycloaddition reactions is particularly noteworthy, as it can form stable adducts with other molecules .
Comparison with Similar Compounds
Anthracene Derivatives: These compounds share a similar polycyclic structure but lack the epoxide and furan functionalities.
Furan Derivatives: Compounds like 2,5-dimethylfuran have similar furan rings but differ in their substitution patterns and overall reactivity.
Uniqueness: 4,11-Epoxyanthra[2,3-c]furan-1,3-dione is unique due to its combination of an epoxide group and a furan ring within a polycyclic framework. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
26851-45-6 |
---|---|
Molecular Formula |
C16H6O4 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
15,18-dioxapentacyclo[10.5.1.02,11.04,9.013,17]octadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
InChI |
InChI=1S/C16H6O4/c17-15-11-12(16(18)20-15)14-10-6-8-4-2-1-3-7(8)5-9(10)13(11)19-14/h1-6H |
InChI Key |
UYQYAWQKLVWCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C5C(=C3O4)C(=O)OC5=O |
Origin of Product |
United States |
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